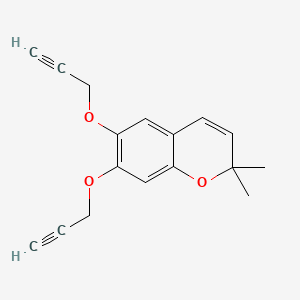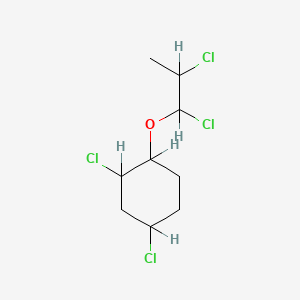![molecular formula C13H23N4OP B14335220 1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine CAS No. 101476-42-0](/img/no-structure.png)
1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine is a chemical compound that features a unique structure combining an imidazole ring with a dipiperidine moiety through a phosphoryl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine typically involves the reaction of imidazole derivatives with phosphoryl chloride and piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Formation of the imidazole-phosphoryl intermediate: Imidazole reacts with phosphoryl chloride to form an intermediate.
Coupling with piperidine: The intermediate is then reacted with piperidine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphoryl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various phosphoryl-substituted derivatives.
Applications De Recherche Scientifique
1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Propriétés
| 101476-42-0 | |
Formule moléculaire |
C13H23N4OP |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
1-[imidazol-1-yl(piperidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C13H23N4OP/c18-19(17-12-7-14-13-17,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-13H,1-6,8-11H2 |
Clé InChI |
OHJWGOMRCGFIOX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(N2CCCCC2)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


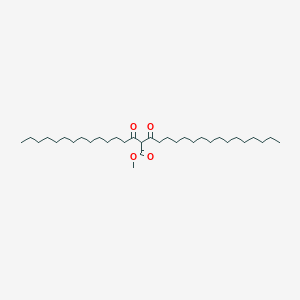
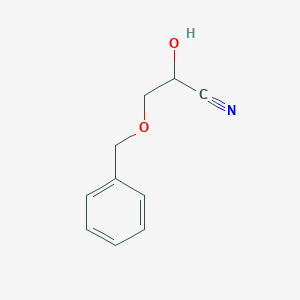
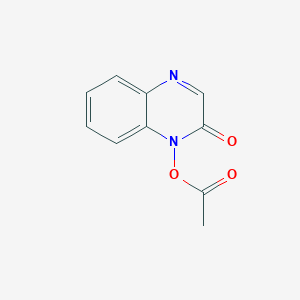
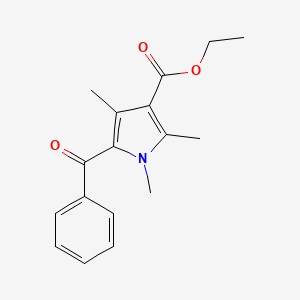

![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)

